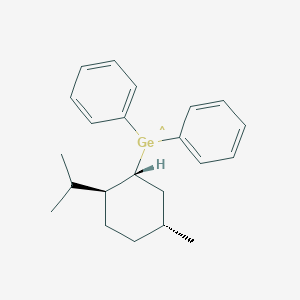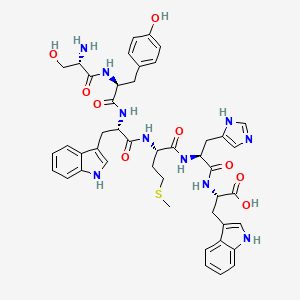
Acetamide, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- typically involves the formation of the oxadiazole ring followed by the introduction of azido groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This can be achieved through an annulation reaction followed by desulfurization and intramolecular rearrangement, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The azido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce a variety of functional groups onto the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new therapeutic agents, particularly in antiviral and anticancer research.
Material Science: Its unique structure makes it suitable for use in high-energy materials and as a component in advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins critical for disease progression. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
Uniqueness
What sets Acetamide, N,N’-1,2,5-oxadiazole-3,4-diylbis[2-azido- apart from other oxadiazoles is the presence of azido groups, which confer unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
503157-68-4 |
|---|---|
Molekularformel |
C6H6N10O3 |
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
2-azido-N-[4-[(2-azidoacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C6H6N10O3/c7-15-9-1-3(17)11-5-6(14-19-13-5)12-4(18)2-10-16-8/h1-2H2,(H,11,13,17)(H,12,14,18) |
InChI-Schlüssel |
VDHFJTIVFVODJS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC1=NON=C1NC(=O)CN=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


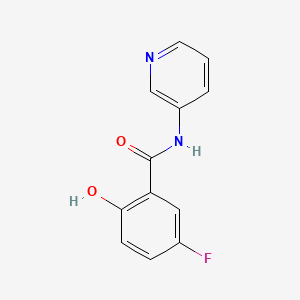

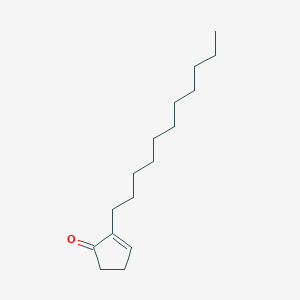

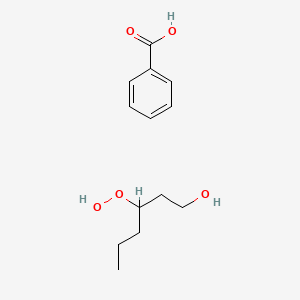
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
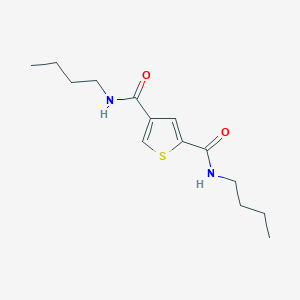
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
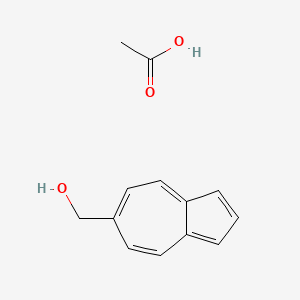
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)

